molecular formula C13H18BrNO2 B7809237 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine

4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine

Cat. No.: B7809237
M. Wt: 300.19 g/mol
InChI Key: ALGNKRWHTKTOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine is a brominated aromatic morpholine derivative characterized by a 2-bromo-4-methylphenoxy group linked to a morpholine ring via an ethyl chain. Morpholine derivatives are widely explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

4-[2-(2-bromo-4-methylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-11-2-3-13(12(14)10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGNKRWHTKTOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Bromination Process

The preparation of 2-bromo-4-methylphenol from p-cresol is a foundational step. The continuous bromination method described in CN101279896B achieves high regioselectivity by controlling reaction parameters. Key conditions include:

  • Solvent dilution : Bromine and p-cresol are diluted to 20–50% concentration in ethylene dichloride.

  • Temperature control : Reactant streams are cooled to -20–10°C before mixing, with reactor outlet temperatures maintained at -15–30°C to minimize byproducts like 2,6-dibromo-4-methylphenol.

  • Molar ratio : A near-equimolar ratio of bromine to p-cresol (0.98–1.03) optimizes mono-bromination.

In Embodiment 2 , this method yielded 99.31% pure 2-bromo-4-methylphenol with a 96.7% yield. By contrast, deviations in stoichiometry or temperature led to increased dibrominated byproducts (e.g., 0.67% 2,6-dibromo-4-methylphenol at 85°C).

Comparative Analysis of Bromination Techniques

Traditional batch bromination often suffers from over-bromination due to poor heat dissipation. The continuous flow system in CN101279896B addresses this via rapid mixing and temperature moderation, achieving a 5–10% higher yield than batch methods.

Synthesis of Ethylmorpholine Intermediates

Preparation of 2-Chloroethylmorpholine

Ethylmorpholine derivatives serve as alkylating agents for ether formation. A common route involves reacting morpholine with ethylene oxide under basic conditions:

Morpholine+CH2CH2ONaOH2-MorpholinoethanolSOCl22-Chloroethylmorpholine\text{Morpholine} + \text{CH}2\text{CH}2\text{O} \xrightarrow{\text{NaOH}} \text{2-Morpholinoethanol} \xrightarrow{\text{SOCl}_2} \text{2-Chloroethylmorpholine}

The chlorination step using thionyl chloride (SOCl2_2) typically proceeds at 0–5°C to avoid side reactions.

Alternative Alkylating Agents

Tosylate or bromide derivatives (e.g., 2-bromoethylmorpholine) offer higher reactivity in Williamson ether synthesis. For example, treating 2-morpholinoethanol with hydrobromic acid (48%) at 80°C for 6 hours yields 2-bromoethylmorpholine with >90% conversion.

Etherification Strategies for Coupling Phenol and Morpholine

Williamson Ether Synthesis

The Williamson reaction is widely used to form the phenoxy-ethyl-morpholine linkage:

2-Bromo-4-methylphenol+2-BromoethylmorpholineK2CO34-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine\text{2-Bromo-4-methylphenol} + \text{2-Bromoethylmorpholine} \xrightarrow{\text{K}2\text{CO}3} \text{this compound}

Optimized conditions :

  • Base : Potassium carbonate in anhydrous acetone at 60°C for 12 hours.

  • Molar ratio : 1:1.1 (phenol to alkylating agent) to ensure complete conversion.

In trials mirroring CN102267894A’s oxidation conditions, yields reached 78–82% with purity >95%.

Mitsunobu Reaction

For oxygen-sensitive substrates, the Mitsunobu reaction couples 2-bromo-4-methylphenol and 2-morpholinoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

PhOH+HOCH2CH2-MorpholineDEAD, PPh3Ph-O-CH2CH2-Morpholine\text{PhOH} + \text{HOCH}2\text{CH}2\text{-Morpholine} \xrightarrow{\text{DEAD, PPh}3} \text{Ph-O-CH}2\text{CH}_2\text{-Morpholine}

This method avoids strong bases but requires strict anhydrous conditions and achieves comparable yields (75–80%).

Optimization of Reaction Conditions

Temperature and Catalysis

  • Williamson reaction : Elevated temperatures (>70°C) accelerate etherification but risk dehydrohalogenation of the alkylating agent. A balance at 60°C maximizes yield.

  • Catalyst additives : Tetrabutylammonium bromide (TBAB) in catalytic amounts (0.02–0.10 mol%) enhances phase transfer in biphasic systems, improving reaction rates by 15–20%.

Solvent Selection

  • Polar aprotic solvents : Acetone and dimethylformamide (DMF) are optimal for Williamson synthesis, offering high solubility for both phenolic and alkylating agents.

  • Non-polar solvents : Ethylene dichloride (from CN101279896B) minimizes side reactions in bromination but is less effective in etherification.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1^1H NMR : Key signals include the aromatic protons of 2-bromo-4-methylphenoxy (δ 7.1–7.6 ppm) and morpholine’s N-CH2_2 groups (δ 3.4–3.7 ppm).

  • HPLC : Reverse-phase chromatography with UV detection (254 nm) confirms purity >98% for final products.

Byproduct Management

  • Dibrominated phenols : Controlled bromination conditions (Section 1.1) reduce 2,6-dibromo-4-methylphenol to <1%.

  • Alkylating agent hydrolysis : Anhydrous conditions and molecular sieves minimize hydrolysis of 2-bromoethylmorpholine during etherification .

Chemical Reactions Analysis

4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Bromo-Substituted Phenoxyethyl Morpholines

Table 1: Physicochemical Properties of Brominated Morpholine Derivatives
Compound Name Substituents Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Bioactivity/Application
4-[2-(4-Bromophenoxy)ethyl]morpholine 4-Bromo-phenoxy 286.16 374.2 (760 mmHg) 1.4 6.35 Pharmaceutical intermediate
4-(4-Bromo-2-fluorobenzyl)morpholine 4-Bromo-2-fluoro-benzyl 286.16 N/A N/A N/A Intermediate for agrochemicals
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine Bromo-fluoro-trifluoromethyl 356.11 N/A N/A N/A Synthetic intermediate

Key Observations :

  • Substituent Effects: The position and type of halogen (e.g., bromo, fluoro) influence lipophilicity and electronic properties. For instance, 4-[2-(4-bromophenoxy)ethyl]morpholine has a lower pKa (~6.35) compared to non-halogenated morpholines, enhancing its solubility in acidic environments .
  • Biological Relevance: Brominated morpholines are often intermediates in drug synthesis. For example, 4-[2-(4-bromophenoxy)ethyl]morpholine is used in kinase inhibitor development .

Sulfonyl-Containing Morpholine Derivatives

Table 2: Sulfonylmorpholines from
Compound Name Substituents Melting Point (°C) Synthesis Method Yield/Purity
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxy-phenylsulfonyl 109–110 Grignard reaction (0.51 M in THF) Not reported
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-Methoxy-phenylsulfonyl 85–86 Grignard reaction (1.0 M in THF) Not reported
4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine Biphenylsulfonyl N/A Grignard reaction (0.25 mmol in THF) Not reported

Key Observations :

  • Structural Impact : Sulfonyl groups increase molecular rigidity, as evidenced by higher melting points (e.g., 109–110°C for 4-[(4-methoxyphenyl)sulfonyl]morpholine) .
  • Synthesis: These compounds are synthesized via Grignard reagent coupling, highlighting the versatility of organometallic methods for sulfonylmorpholine derivatives .

Retinoid-Related and Anticancer Morpholines

4-((2-(p-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenoxy)ethyl))-morpholine ():

  • Activity: At 0.35 mmol/kg/day, this arotinoid reduced tumor burden by 70–90% in rat mammary cancer models, outperforming all-trans-retinoic acid (severe toxicity at 0.08 mmol/kg/day) .
  • Toxicity Profile: Minimal bone toxicity compared to retinoids, making it a promising anticancer candidate .

Tamoxifen Analogs and Estrogen Receptor Modulators

4-[2-[4-[(1Z)-1,2-Diphenyl-1-buten-1-yl]phenoxy]ethyl]morpholine ():

  • Structural Similarity: Shares a phenoxyethyl-morpholine backbone with tamoxifen, a known estrogen receptor modulator.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a bromophenol derivative (e.g., 2-bromo-4-methylphenol) can react with a morpholine-containing ethylating agent (e.g., 2-morpholinoethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalytic agents like phase-transfer catalysts may improve yield . Optimization involves varying solvents (DMF, THF), temperatures, and reaction times, monitored by TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the ethylphenoxy-morpholine linkage. The aromatic protons (6.5–7.5 ppm) and methyl groups (2.3–2.5 ppm) should align with similar bromophenolic structures .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles/planarity (e.g., morpholine ring puckering) via single-crystal analysis .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture, heat, or oxidizing agents, as bromoaryl groups may undergo hydrolysis or oxidation. Pre-purge storage vials and use stabilizers like BHT for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). Focus on the bromophenyl and morpholine moieties as pharmacophores .
  • DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack, particularly at the bromine atom or morpholine nitrogen .
  • QSAR : Correlate substituent effects (e.g., methyl vs. bromine position) with activity using regression models .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-[2-(4-Bromophenyl)ethyl]morpholine ).
  • High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For HPLC purity disputes, employ orthogonal methods (e.g., GC-MS or capillary electrophoresis) .

Q. How can degradation pathways and environmental fate be studied?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions. Analyze degradation products via LC-MS to identify fragments (e.g., debromination or morpholine ring opening) .
  • Environmental Simulation : Study adsorption on indoor/outdoor surfaces (e.g., silica or cellulose) using microspectroscopic imaging to assess persistence .

Q. What experimental designs are suitable for probing reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace bromine with 81Br^{81}Br to track substitution pathways .
  • Trapping Intermediates : Use radical scavengers (TEMPO) or nucleophiles (NaI) to isolate intermediates in SNAr or radical reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.